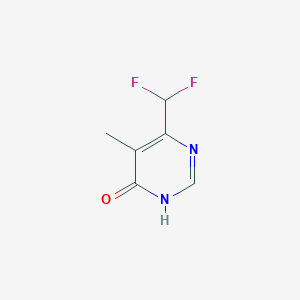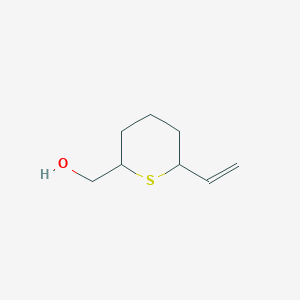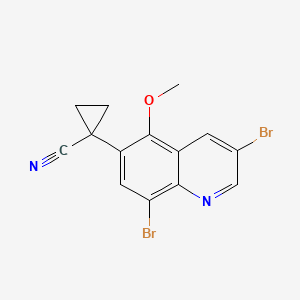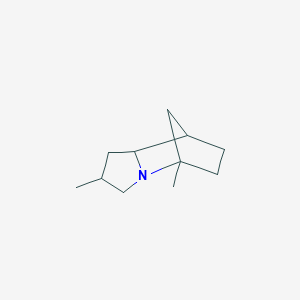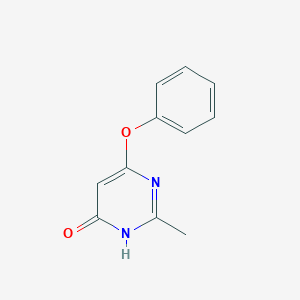
2(Or4)-(isopropyl)benzenesulphonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(Or4)-(isopropyl)benzenesulphonicacid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with an isopropyl group. This compound is known for its strong acidic properties and its solubility in water and alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(Or4)-(isopropyl)benzenesulphonicacid typically involves the sulfonation of isopropylbenzene (cumene). The reaction is carried out by treating isopropylbenzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures. The reaction can be represented as follows:
C6H5CH(CH3)2+H2SO4→C6H4(SO3H)CH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where isopropylbenzene is continuously fed into a mixture of sulfuric acid and sulfur trioxide. The reaction is carefully controlled to ensure complete sulfonation and to minimize the formation of by-products. The resulting product is then purified through distillation or crystallization.
化学反応の分析
Types of Reactions
2(Or4)-(isopropyl)benzenesulphonicacid undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can still undergo nitration, halogenation, and Friedel-Crafts acylation under specific conditions.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Sulfuric Acid (H2SO4): Used in the sulfonation reaction.
Sulfur Trioxide (SO3): Used in combination with sulfuric acid for sulfonation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through reduction reactions.
Thiols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
科学的研究の応用
2(Or4)-(isopropyl)benzenesulphonicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, dyes, and surfactants.
作用機序
The mechanism of action of 2(Or4)-(isopropyl)benzenesulphonicacid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can form strong hydrogen bonds with other molecules, facilitating the formation of stable complexes. Additionally, the electron-withdrawing nature of the sulfonic acid group makes the benzene ring more susceptible to nucleophilic attack, leading to the formation of various derivatives.
類似化合物との比較
2(Or4)-(isopropyl)benzenesulphonicacid can be compared with other aromatic sulfonic acids, such as:
Benzenesulfonic Acid: Lacks the isopropyl group, making it less hydrophobic.
p-Toluenesulfonic Acid: Contains a methyl group instead of an isopropyl group, resulting in different reactivity and solubility properties.
Sulfanilic Acid: Contains an amino group, making it more reactive towards electrophilic substitution.
The presence of the isopropyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it distinct from other aromatic sulfonic acids.
特性
分子式 |
C18H24O6S2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
2-propan-2-ylbenzenesulfonic acid;4-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/2C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;1-7(2)8-5-3-4-6-9(8)13(10,11)12/h2*3-7H,1-2H3,(H,10,11,12) |
InChIキー |
REKJEOOAMZXQRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CC=CC=C1S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


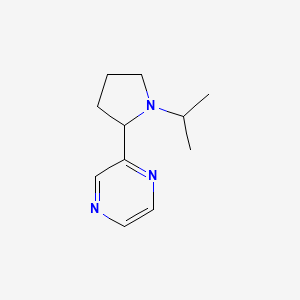
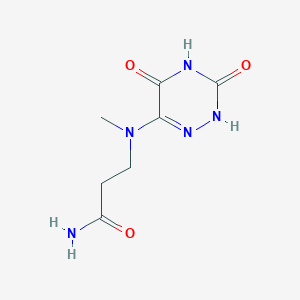
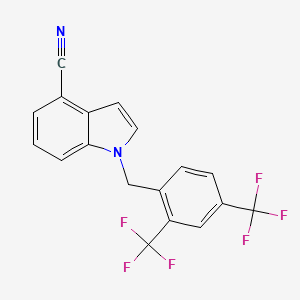
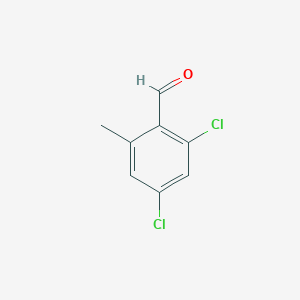
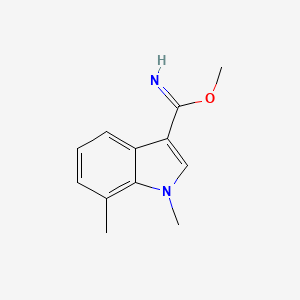
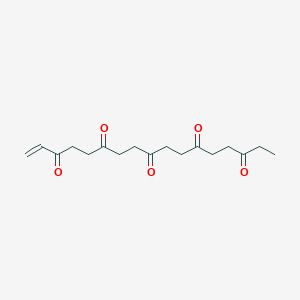
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
